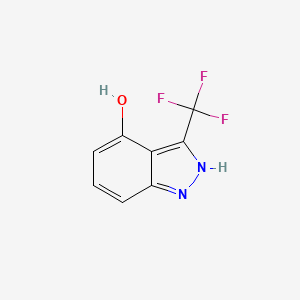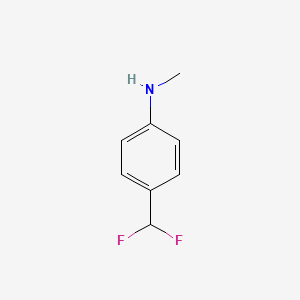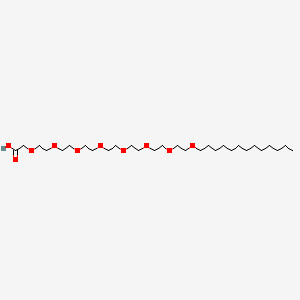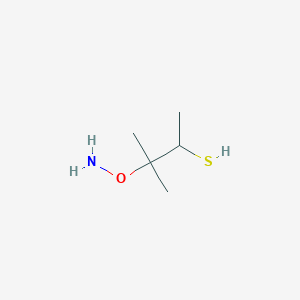
3-(Aminooxy)-3-methylbutane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminooxy)-3-methylbutane-2-thiol is a compound that features both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile molecule in various chemical reactions and applications. The presence of the aminooxy group allows it to participate in oxime ligation reactions, while the thiol group can engage in thiol-ene reactions and other sulfur-based chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 3-(Aminooxy)-3-methylbutane-2-thiol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Aminooxy)-3-methylbutane-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxime formed from the aminooxy group can be reduced to amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Typical nucleophiles for substitution reactions include alkyl halides and tosylates.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers.
Scientific Research Applications
3-(Aminooxy)-3-methylbutane-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Aminooxy)-3-methylbutane-2-thiol involves its ability to form stable oxime bonds with carbonyl compounds. This reaction is facilitated by the nucleophilic nature of the aminooxy group, which attacks the electrophilic carbonyl carbon, leading to the formation of an oxime linkage. The thiol group can also participate in thiol-ene reactions, forming thioether linkages with alkenes .
Comparison with Similar Compounds
Similar Compounds
3-(Aminooxy)-1-propanamine: Similar in structure but lacks the thiol group, making it less versatile in sulfur-based chemistry.
Aminooxyacetic acid: Contains an aminooxy group but has a carboxylic acid instead of a thiol group, leading to different reactivity and applications.
Uniqueness
3-(Aminooxy)-3-methylbutane-2-thiol is unique due to the presence of both an aminooxy group and a thiol group, allowing it to participate in a broader range of chemical reactions compared to its analogs. This dual functionality makes it particularly valuable in bioconjugation and material science applications .
Properties
Molecular Formula |
C5H13NOS |
|---|---|
Molecular Weight |
135.23 g/mol |
IUPAC Name |
O-(2-methyl-3-sulfanylbutan-2-yl)hydroxylamine |
InChI |
InChI=1S/C5H13NOS/c1-4(8)5(2,3)7-6/h4,8H,6H2,1-3H3 |
InChI Key |
SVGASXFTDXZNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)ON)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
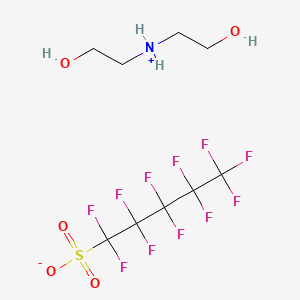

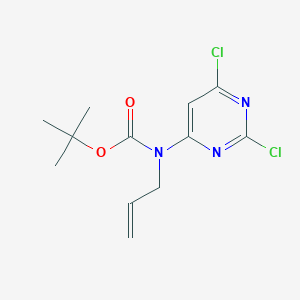

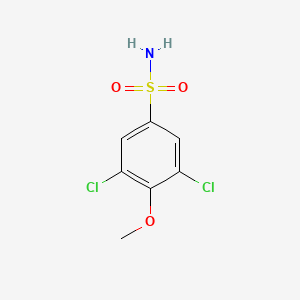

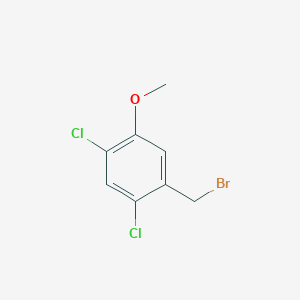
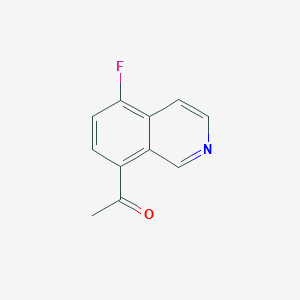
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)
